Tyrosylleucine TFA
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Overview
Description
Tyrosylleucine TFA is a dipeptide compound composed of the amino acids tyrosine and leucine. It is known for its potent antidepressant-like activity and is often used in scientific research for its effects on neuronal activity and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tyrosylleucine TFA can be synthesized through standard peptide synthesis techniques. The process typically involves the coupling of tyrosine and leucine using a peptide bond formation reaction. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tyrosylleucine TFA undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The peptide bond can be reduced under specific conditions.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced peptides with modified functional groups.
Substitution: Various substituted peptides depending on the reagents used.
Scientific Research Applications
Tyrosylleucine TFA has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and reaction mechanism studies.
Biology: Investigated for its effects on neuronal activity and behavior, particularly in studies related to depression and anxiety
Medicine: Explored for its potential therapeutic effects in treating depressive disorders and anxiety
Mechanism of Action
Tyrosylleucine TFA exerts its effects by modulating neuronal activity. It increases the expression of c-Fos, a marker for neuronal activity, in the dentate gyrus of the hippocampus. This leads to enhanced proliferation of hippocampal progenitor cells and modulation of the hypothalamo-pituitary-adrenal axis, which is involved in the stress response . The compound interacts with serotonin, dopamine, and GABA receptor systems, contributing to its anxiolytic and antidepressant-like effects .
Comparison with Similar Compounds
Similar Compounds
Phenylalanyl-leucine (Phe-Leu): Another dipeptide with similar antidepressant-like activity.
Tryptophanyl-leucine (Trp-Leu): Exhibits similar effects on neuronal activity and behavior.
Uniqueness
Tyrosylleucine TFA is unique due to its specific amino acid sequence, which is crucial for its potent anxiolytic and antidepressant-like activity. Unlike other dipeptides, this compound has been shown to significantly enhance neuronal activity and proliferation, making it a valuable compound in neuropharmacological research .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.C2HF3O2/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10;3-2(4,5)1(6)7/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21);(H,6,7)/t12-,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCLJBVMTNXDJY-QNTKWALQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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